
1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 2097938-76-4 . It has a molecular weight of 257.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12;;/h10-11H,1-9H2;2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
Synthesis and Herbicidal Activity
A study by Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route, demonstrating significant herbicidal activity. This research suggests the potential of such compounds, possibly including derivatives of "1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride," in agricultural applications (Li et al., 2005).
Anticonvulsant and Antimicrobial Activities
Further, Aytemir et al. (2010) synthesized new kojic acid derivatives, demonstrating potential anticonvulsant compounds. This includes structures related to the subject compound and highlights its potential in developing treatments for epilepsy (Aytemir et al., 2010). Another study by Aytemir et al. (2004) on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine substitutions, showed promising anticonvulsant and antimicrobial activities (Aytemir et al., 2004).
Catalytic Applications
Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy and biofilm inhibition activities. This research underscores the compound's utility in synthesizing bacterial biofilm inhibitors (Mekky & Sanad, 2020). Additionally, Yousefi et al. (2018) employed piperazine as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, indicating the role of such compounds in green chemistry and pharmaceutical synthesis (Yousefi et al., 2018).
Flame Retardancy
Nguyen et al. (2014) explored the application of piperazine-phosphonates derivatives as a flame retardant on cotton fabric, revealing the compound's potential in enhancing fire resistance in textiles. This study contributes to understanding the thermal decomposition and flame retardant mechanisms of piperazine derivatives (Nguyen et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(oxan-2-ylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12;;/h10-11H,1-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXITCZHPCOTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






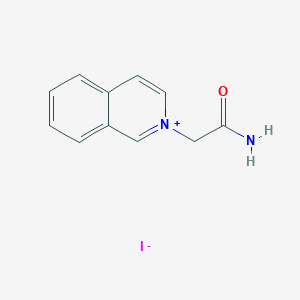
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)
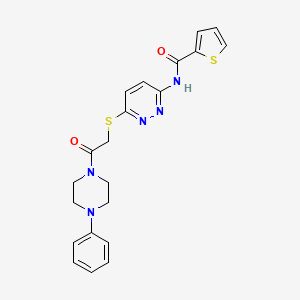
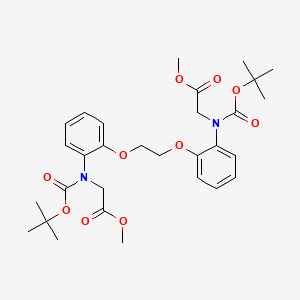
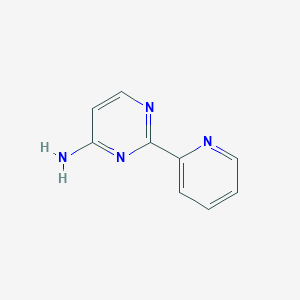
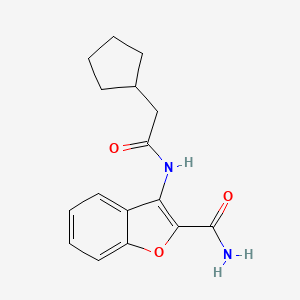
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2634869.png)